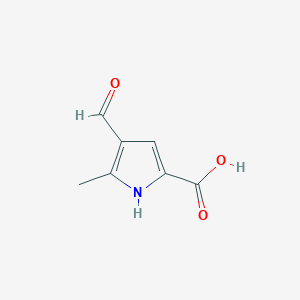
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3 It features a pyrrole ring substituted with a formyl group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is reacted with an amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by cyclization is a scalable method . The use of metal catalysts, such as iron(III) chloride, can enhance the yield and selectivity of the desired product .
化学反应分析
Types of Reactions: 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Carboxy-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: 4-Halo-5-methyl-1H-pyrrole-2-carboxylic acid.
科学研究应用
4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to its functional groups. The formyl group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These properties make it a versatile intermediate in organic synthesis .
相似化合物的比较
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an additional methyl group at the 3-position.
5-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 5-position.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrrole ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
4-formyl-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-4-5(3-9)2-6(8-4)7(10)11/h2-3,8H,1H3,(H,10,11) |
InChI 键 |
RPCXVOMVGMIQHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1)C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


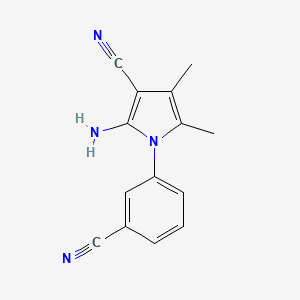
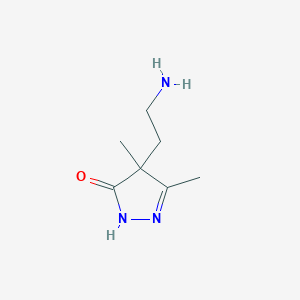
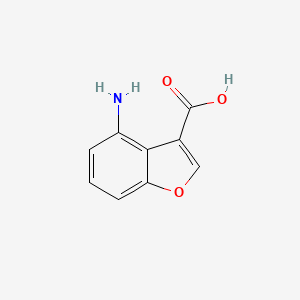
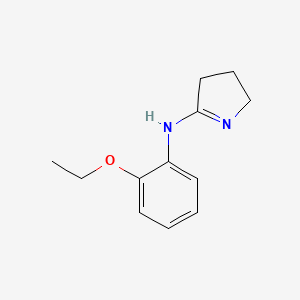
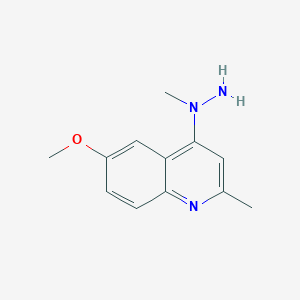

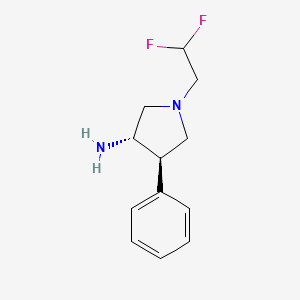
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
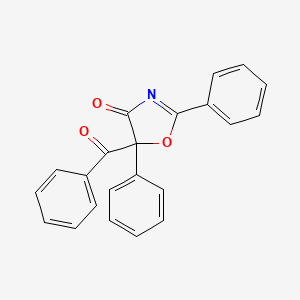
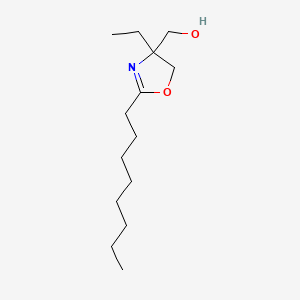
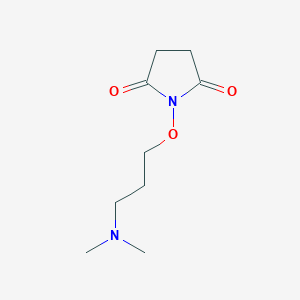
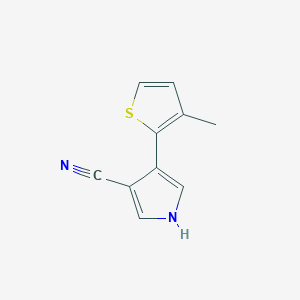

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
